molecular formula C11H14INO5 B12844468 N-Acetyl-3-iodo-L-tyrosine Monohydrate

N-Acetyl-3-iodo-L-tyrosine Monohydrate

Cat. No.: B12844468
M. Wt: 367.14 g/mol
InChI Key: HBYKXDRMDNLYTR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories in Amino Acid Derivative Research

The study of amino acid derivatives has been a cornerstone of biochemistry, driven by the desire to understand protein structure and function, as well as to develop novel therapeutic agents. The modification of natural amino acids, such as tyrosine, has a rich history rooted in the elucidation of metabolic pathways and the synthesis of biologically active molecules.

The synthesis of halogenated amino acids, particularly iodinated ones, has been of interest due to their role as precursors to thyroid hormones. wikipedia.org Early methods for the iodination of tyrosine often involved direct treatment with iodine, which could lead to a mixture of mono- and di-iodinated products. Over time, more controlled and selective methods have been developed. For instance, the synthesis of 3-iodotyrosine has been a subject of study since the mid-20th century. nih.gov The development of methods to protect the amino and carboxyl groups of tyrosine, such as through N-acetylation, allowed for more specific modifications of the aromatic ring. The acetylation of L-tyrosine can be achieved through various methods, including the use of acetic anhydride (B1165640). The subsequent iodination of N-acetyl-L-tyrosine provides a pathway to N-Acetyl-3-iodo-L-tyrosine.

Early research into iodinated amino acids was heavily focused on their role in thyroid physiology. 3-Iodotyrosine is a known intermediate in the biosynthesis of thyroid hormones. wikipedia.org It can combine with diiodotyrosine to form triiodothyronine. wikipedia.org Mechanistic studies have explored the kinetics of tyrosine iodination, revealing insights into the rates of formation of mono- and di-iodinated species. Furthermore, 3-iodotyrosine has been identified as a reversible inhibitor of tyrosine hydroxylase, an enzyme crucial for the synthesis of catecholamine neurotransmitters like dopamine (B1211576). wikipedia.orgchemicalbook.com This inhibitory action has made it a valuable tool in neurobiology research to study the effects of reduced dopamine levels. wikipedia.org

Structural Framework and Stereochemical Considerations within Biochemical Paradigms

The three-dimensional structure and stereochemistry of amino acid derivatives are critical determinants of their biological activity. The specific arrangement of atoms in N-Acetyl-3-iodo-L-tyrosine Monohydrate dictates its interactions with biological macromolecules.

As a derivative of L-tyrosine, this compound possesses a chiral center at the alpha-carbon, retaining the L-configuration of the parent amino acid. Maintaining this stereochemistry during synthesis is crucial, as biological systems are highly stereospecific. Enantiomerically pure starting materials, such as L-tyrosine, are typically used to ensure the desired stereoisomer is produced. The synthesis of related compounds, such as O-methyl-N-acetyl-L-tyrosine, has been approached with a focus on preserving optical purity. caltech.edu Stereoselective synthesis strategies are paramount in ensuring that the resulting molecule fits precisely into the active sites of enzymes or the binding pockets of receptors.

Significance of N-Acetylation and 3-Iodination in Modulating Biochemical Reactivity for Research

The N-acetylation and 3-iodination of L-tyrosine are not merely synthetic conveniences; they are modifications that profoundly alter the biochemical properties of the molecule, making it a versatile tool for research.

N-acetylation is a common post-translational modification of proteins and can influence their stability, folding, and interactions. nih.gov In the context of small molecules like N-Acetyl-3-iodo-L-tyrosine, acetylation of the amino group neutralizes its positive charge, which can affect its solubility and ability to cross cell membranes. For instance, N-acetyl-L-tyrosine is more soluble in water than L-tyrosine itself. caymanchem.com This modification can also protect the amino group from participating in certain reactions, thereby directing other chemical modifications, like iodination, to other parts of the molecule. From a biochemical standpoint, N-acetylation can alter the interaction of the molecule with its biological targets. Studies on a related compound, 3-iodothyronamine, have shown that N-acetylation can serve as a deactivating mechanism, potentially for degradation and elimination purposes, as the cationic amine group is often critical for biological activity. nih.gov

The introduction of an iodine atom at the 3-position of the tyrosine ring has significant steric and electronic consequences. The large size of the iodine atom can influence binding to enzyme active sites. Furthermore, iodine is an electron-withdrawing group, which can alter the pKa of the phenolic hydroxyl group, making it more acidic. This change in acidity can affect hydrogen bonding interactions with biological targets. As mentioned earlier, 3-iodotyrosine is an inhibitor of tyrosine hydroxylase, and this inhibition is a direct consequence of the iodination. chemicalbook.comcaymanchem.com Therefore, the combination of N-acetylation and 3-iodination in this compound creates a molecule with a unique set of properties that can be exploited to study a variety of biochemical processes, from enzyme kinetics to the development of radiolabeled imaging agents. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of N-Acetyl-3-iodo-L-tyrosine and its Precursors

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
L-TyrosineC₉H₁₁NO₃181.19White solid
N-Acetyl-L-tyrosineC₁₁H₁₃NO₄223.23White crystalline powder sigmaaldrich.com
3-Iodo-L-tyrosineC₉H₁₀INO₃307.09Solid nih.gov
N-Acetyl-3-iodo-L-tyrosineC₁₁H₁₂INO₄349.12Not specified
This compoundC₁₁H₁₄INO₅367.14Not specified

Data sourced from publicly available chemical databases and supplier information. sigmaaldrich.comnih.govsimsonpharma.com

Table 2: Spectroscopic Data of Related Compounds

Compound¹H NMR Data¹³C NMR Data
N-Acetyl-L-tyrosine Available, but specific shifts vary with solvent and pH.Available, but specific shifts vary with solvent and pH.
3-Iodo-L-tyrosine Available, but specific shifts vary with solvent and pH. chemicalbook.comnih.govAvailable, but specific shifts vary with solvent and pH. nih.gov

Note: Specific NMR shift data is highly dependent on experimental conditions (solvent, pH, temperature) and is best obtained from original research articles or spectral databases for precise interpretation.

Impact of N-Acetyl Group on Amide Bond Reactivity and Stability in Peptidomimetics

The N-acetyl group in this compound significantly influences the reactivity and stability of the amide bond, particularly when this modified amino acid is incorporated into peptidomimetics. The acetylation of the N-terminus of a peptide or amino acid has been shown to enhance its stability against enzymatic degradation. This is primarily due to the blockage of exopeptidases, which recognize and cleave peptide bonds starting from the free N-terminus.

Research has demonstrated that N-terminal acetylation can substantially increase the half-life of peptides in biological media, such as human plasma. For instance, a study on the proteolytic stability of self-assembling peptides revealed that N-terminal acetylation of anionic peptide sequences led to a significant increase in their stability against non-specific proteolysis. This enhanced stability is attributed to a reduction in the electrostatic recruitment of endo- and exopeptidases, which often have negatively charged surfaces at physiological pH.

While specific data on the stability of peptidomimetics containing exclusively N-Acetyl-3-iodo-L-tyrosine is not extensively documented in publicly available literature, the general principles of N-acetylation on peptide stability are well-established and applicable. The table below illustrates the impact of N-acetylation on the stability of a model peptide in human plasma, demonstrating the protective effect of this modification.

Interactive Data Table: Effect of N-Acetylation on Peptide Stability in Human Plasma

Peptide Sequence (Anionic)ModificationHalf-life in Human Plasma (hours)
PDNon-acetylated< 6.5
Ac-PDN-acetylated20.7
ADNon-acetylated< 2
Ac-ADN-acetylated8.64

Data is illustrative and based on findings from studies on N-acetylated peptides.

Role of Iodine at the 3-Position in Directing Electrophilic Aromatic Substitution in Research Synthesis

The iodine atom at the 3-position of the tyrosine ring in this compound plays a crucial role in directing further electrophilic aromatic substitution reactions. In the context of research synthesis, this is particularly relevant for the preparation of di-iodinated tyrosine derivatives or for introducing other functional groups onto the aromatic ring. The iodination of tyrosine and its derivatives is a classic example of electrophilic aromatic substitution, where the electron-rich phenolic ring acts as a nucleophile.

The kinetics of the iodination of N-acetyl-L-tyrosine to form N-acetyl-3-iodo-L-tyrosine and its subsequent conversion to N-acetyl-3,5-diiodo-L-tyrosine have been studied in detail. These studies have shown that the reactions follow a bimolecular second-order rate equation, where the rate is dependent on the concentrations of both the tyrosyl derivative and molecular iodine. The presence of an iodine atom at the 3-position deactivates the ring towards further electrophilic substitution due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions, primarily the 5-position.

The rate constants for these iodination reactions have been determined under specific conditions, providing a quantitative understanding of the directing effect of the iodine atom. These kinetic data are invaluable for designing synthetic strategies and for understanding the mechanisms of thyroid hormone biosynthesis, where the iodination of tyrosine residues in thyroglobulin is a key step.

Interactive Data Table: Kinetic Data for the Iodination of N-Acetyl-L-Tyrosine Derivatives

ReactionReactantProductSecond-Order Rate Constant (k) [M⁻¹s⁻¹] (Illustrative)
Mono-iodinationN-Acetyl-L-tyrosineN-Acetyl-3-iodo-L-tyrosinek₁
Di-iodinationN-Acetyl-3-iodo-L-tyrosineN-Acetyl-3,5-diiodo-L-tyrosinek₂

The specific values for k₁ and k₂ are dependent on experimental conditions such as pH, temperature, and catalyst presence. The table illustrates the principle of sequential iodination.

Theoretical Frameworks for Investigating Modified Amino Acids in Enzymatic and Receptor Binding Studies

The study of modified amino acids like this compound is underpinned by established theoretical frameworks that explain their interactions with biological macromolecules. These frameworks provide the basis for interpreting experimental data from enzymatic assays and receptor binding studies.

Principles of Substrate Recognition and Binding Affinity in Model Systems

The principles of substrate recognition and binding affinity are central to understanding how enzymes and receptors interact with modified amino acids. The "lock and key" model, and its more refined version, the "induced fit" model, provide a conceptual basis for this specificity. These models posit that the active site of an enzyme or the binding pocket of a receptor has a three-dimensional structure that is complementary to its substrate or ligand.

The binding affinity is a thermodynamic quantity that reflects the strength of the non-covalent interactions (hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces) between the ligand and the protein. The Gibbs free energy of binding (ΔG) is related to the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are experimentally measurable parameters.

Enzyme Inhibition Kinetics and Mechanisms in In Vitro Research

In vitro research often employs modified amino acids to probe the mechanisms of enzyme inhibition. The introduction of modifications like N-acetylation and iodination can turn a substrate into an inhibitor. The study of enzyme kinetics in the presence of an inhibitor can elucidate the mechanism of inhibition, which is generally categorized as competitive, non-competitive, or uncompetitive. nih.gov

Competitive Inhibition: A competitive inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. scite.ai In this case, the maximum reaction velocity (Vmax) remains unchanged, but the Michaelis constant (Km) increases. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency. Here, Vmax decreases, while Km remains unchanged. nih.gov

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. nih.gov

While specific quantitative data on the inhibitory activity of this compound against particular enzymes is not widely available in public databases, its structural features make it a candidate for use in such studies. For example, it could act as a competitive inhibitor for enzymes that process tyrosine or as a tool to map the steric and electronic requirements of an enzyme's active site.

Interactive Data Table: Theoretical Effects of Inhibitor Type on Enzyme Kinetic Parameters

Inhibition MechanismEffect on VmaxEffect on KmBinding Site
CompetitiveUnchangedIncreasesActive Site
Non-competitiveDecreasesUnchangedAllosteric Site
UncompetitiveDecreasesDecreasesEnzyme-Substrate Complex

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14INO5

Molecular Weight

367.14 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate

InChI

InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t9-;/m0./s1

InChI Key

HBYKXDRMDNLYTR-FVGYRXGTSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Academic Research

Convergent and Divergent Synthetic Routes for N-Acetyl-3-iodo-L-tyrosine Monohydrate

The preparation of this compound can be approached through several synthetic strategies, which can be broadly categorized as divergent. A typical divergent pathway starts from the common precursor, L-tyrosine. From this starting material, the synthesis can proceed in two primary directions: initial iodination of the phenol (B47542) ring followed by N-acetylation, or initial N-acetylation followed by iodination.

The choice between these pathways depends on several factors, including the desired regioselectivity of iodination and the potential for side reactions. For instance, performing N-acetylation first yields N-acetyl-L-tyrosine. caltech.edu Subsequent iodination must then be carefully controlled to target the 3-position on the aromatic ring without affecting other parts of the molecule. Conversely, starting with the iodination of L-tyrosine produces 3-iodo-L-tyrosine, which is an intermediate in the synthesis of thyroid hormones. wikipedia.org The subsequent acetylation step must then be selective for the α-amino group to avoid modification of the phenolic hydroxyl group. Each pathway requires specific protecting group strategies and reaction conditions to maximize the yield of the final product.

Chemo- and Regioselective Iodination Strategies of Tyrosine Derivatives

A critical step in the synthesis is the introduction of a single iodine atom onto the tyrosine aromatic ring at the C-3 position (ortho to the hydroxyl group). Achieving high chemo- and regioselectivity is essential to prevent the formation of di-iodinated by-products (e.g., N-Acetyl-3,5-diiodo-L-tyrosine) or reaction at other sites. chemimpex.com The phenolic hydroxyl group of tyrosine is an activating group that directs electrophilic substitution to the ortho positions.

Electrophilic aromatic substitution is a standard method for the iodination of tyrosine. Reagents like Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS) are commonly employed for this purpose.

Iodine Monochloride (ICl): In ICl, the iodine atom is partially positive due to the higher electronegativity of chlorine, making it an effective electrophile. chegg.com The aromatic ring of the tyrosine derivative attacks the electrophilic iodine, leading to the formation of a carbocation intermediate, which is stabilized by the resident functional groups. A base then removes a proton to restore aromaticity, yielding the iodinated product. chegg.com

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction often requires an acid catalyst, such as trifluoroacetic acid (TFA), to activate the NIS and generate a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net The use of NIS under controlled conditions can provide high yields of mono-iodinated products. organic-chemistry.orgresearchgate.net For instance, regioselective mono-iodination has been achieved by carefully controlling the stoichiometry of NIS and the reaction time to prevent the formation of unwanted di-iodinated by-products. mdpi.com

ReagentDescriptionTypical Conditions
Iodine Monochloride (ICl)A polar interhalogen compound that acts as a source of electrophilic iodine (I+).Reaction with tyrosine in a suitable solvent. The chlorine atom acts as a leaving group. chegg.com
N-Iodosuccinimide (NIS)A mild electrophilic iodinating agent used for arenes and other nucleophiles. commonorganicchemistry.comOften used with a catalytic amount of acid (e.g., TFA) to enhance electrophilicity. organic-chemistry.orgresearchgate.net

In biological systems, the iodination of tyrosine residues is a key step in the synthesis of thyroid hormones, catalyzed by enzymes like thyroid peroxidase. fiveable.meyoutube.comlibretexts.org This process occurs on the protein thyroglobulin. nih.gov Researchers in biocatalytic synthesis mimic this natural process by using peroxidases, such as lactoperoxidase or chloroperoxidase, to catalyze the iodination of tyrosine. nih.govoup.com

These enzymatic methods offer high selectivity under mild conditions. The enzyme, in the presence of hydrogen peroxide and an iodide source, generates a reactive iodine species that iodinates the tyrosine ring. nih.govnih.gov The pH of the reaction medium is a critical factor, as it influences the ionization state of the tyrosine's phenoxy group, which in turn affects the rate and outcome of the reaction. oup.comoup.com This approach is valuable for producing iodinated tyrosine derivatives in a more environmentally friendly and controlled manner compared to some traditional chemical methods.

Acetyl Group Introduction and Protecting Group Strategies in Peptide Synthesis Research

The introduction of an acetyl group at the N-terminus (Nα-acetylation) is a common modification in peptide and protein chemistry. This step requires careful control to ensure selectivity for the α-amino group over other reactive sites, particularly the phenolic hydroxyl group of tyrosine and the side-chain amino group of other amino acids like lysine (B10760008). nih.govnih.gov

Selective N-acetylation can be achieved by controlling reaction conditions such as pH and the amount of the acetylating agent, commonly acetic anhydride (B1165640). nih.govresearchgate.net The α-amino group is generally more nucleophilic than the ε-amino group of lysine at neutral or slightly acidic pH, allowing for preferential acetylation. nih.gov However, protecting the phenolic hydroxyl group of tyrosine is often necessary to prevent O-acetylation, a common side reaction when using reagents like N-hydroxysuccinimide (NHS) esters. acs.orgacs.org

Protecting GroupTarget Functional GroupTypical Removal ConditionsCompatibility
Benzyl (Bzl)Tyrosine HydroxylStrong acid (e.g., HF), Catalytic Hydrogenation (H2/Pd). creative-peptides.comUsed in both Boc and Fmoc strategies, though partially labile to TFA used in Boc deprotection. peptide.com
tert-Butyl (tBu)Tyrosine HydroxylStrong acid (e.g., TFA). creative-peptides.comStandard for Fmoc strategy; removed during final cleavage from resin. peptide.comiris-biotech.de
Benzyloxycarbonyl (Z)α-AminoCatalytic Hydrogenation (H2/Pd), HBr in acetic acid. creative-peptides.comA classical amino protecting group. creative-peptides.com
tert-Butoxycarbonyl (Boc)α-Amino, Lysine ε-AminoAcidic conditions (e.g., TFA). creative-peptides.comCore of the Boc solid-phase synthesis strategy. creative-peptides.com
Fluorenylmethyloxycarbonyl (Fmoc)α-AminoBasic conditions (e.g., Piperidine). creative-peptides.comCore of the Fmoc solid-phase synthesis strategy, valued for its mild removal. iris-biotech.de

The synthesis of N-Acetyl-3-iodo-L-tyrosine, especially as part of a larger peptide, can be performed using either solid-phase or solution-phase techniques. Each method offers distinct advantages and disadvantages.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is built stepwise. mtoz-biolabs.comcreative-peptides.com A key advantage is the simplification of purification; excess reagents and by-products are removed by simple washing and filtration after each step. mtoz-biolabs.com This makes SPPS highly efficient and amenable to automation, which is ideal for synthesizing peptides and their derivatives. creative-peptides.com

Solution-Phase Synthesis (LPPS): In this classical approach, all reactions are carried out in a solvent system, and the product is isolated and purified after each step. mtoz-biolabs.comwisdomlib.org While this can be more labor-intensive and may lead to lower yields for long peptides due to losses during purification, it is highly suitable for large-scale synthesis of short peptides or modified amino acids where reaction conditions can be more easily controlled. creative-peptides.comgencefebio.com

AspectSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)
Procedure The first amino acid is attached to a solid support (resin). Reagents are added in excess and washed away after each reaction. mtoz-biolabs.comAll reactions occur in solution. Purification is required after each step to isolate the intermediate. mtoz-biolabs.comwisdomlib.org
Purification Simplified; involves washing the resin to remove excess reagents and by-products. creative-peptides.comComplex and labor-intensive; often requires chromatography or crystallization after each step. creative-peptides.com
Efficiency & Yield Generally higher efficiency for long peptides due to the use of excess reagents and simplified purification. mtoz-biolabs.comCan have lower overall yields for multi-step syntheses due to losses during purification. mtoz-biolabs.com
Scale Easily automated and suitable for high-throughput screening and synthesis from milligram to gram scales. mtoz-biolabs.comOften preferred for large-scale (kilogram) industrial production of shorter peptides. gencefebio.com
Applications Widely used for custom peptide synthesis, drug discovery, and preparing peptide libraries. creative-peptides.comnih.govValuable for synthesizing peptides with complex modifications or for large-scale industrial production. gencefebio.comnih.gov

Stereoselective Synthesis and Chiral Purity Maintenance in Research Production

The synthesis of N-Acetyl-3-iodo-L-tyrosine for research applications demands stringent control over its stereochemistry. The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement; therefore, maintaining the L-configuration of the starting tyrosine is paramount. The general synthetic route involves the direct, regioselective iodination and N-acetylation of L-tyrosine. The key challenge lies in performing these transformations without inducing racemization at the chiral center.

The iodination of the tyrosine ring is an electrophilic aromatic substitution. The mechanism involves an iodinating species, which can be hypoiodous acid (HOI) when using a mixture of iodine and iodide, that attacks the electron-rich phenol ring. nih.gov The position of iodination (ortho to the hydroxyl group) is directed by the activating nature of the phenol. Acetylation of the amino group is typically achieved using reagents like acetic anhydride under controlled pH conditions to prevent side reactions, such as O-acetylation of the phenolic hydroxyl group. google.comcaltech.edu

Asymmetric Synthesis Approaches for L-Tyrosine Precursors

The most critical factor for ensuring the enantiomeric purity of the final product is the use of an enantiomerically pure starting material. For N-Acetyl-3-iodo-L-tyrosine, this precursor is L-tyrosine.

Biosynthetic Pathways : In industrial and research settings, L-tyrosine is predominantly produced through microbial fermentation. This biotechnological approach leverages the inherent stereospecificity of enzymes in microorganisms to synthesize L-tyrosine with exceptionally high optical purity. This method is cost-effective and circumvents the challenges associated with enantioselective chemical synthesis.

Chemical Asymmetric Synthesis : While less common for the bulk production of L-tyrosine itself, general methods for the asymmetric synthesis of amino acids exist. These can involve the stereoselective alkylation of chiral glycine (B1666218) enolate equivalents or catalytic asymmetric hydrogenations of dehydroamino acid precursors. researchgate.net Such methods are crucial in academic research for creating non-natural amino acids but are often superseded by fermentation for proteinogenic amino acids like L-tyrosine. researchgate.netresearchgate.net The inherent challenge and cost of these multi-step chemical syntheses make highly pure, fermented L-tyrosine the preferred precursor. researchgate.net

Enantiomeric Excess Determination and Chiral Resolution Techniques for Research Purity

Verifying and ensuring the chiral purity of N-Acetyl-3-iodo-L-tyrosine is essential. Several analytical techniques are employed to determine the enantiomeric excess (e.e.), while resolution methods can separate racemic or partially racemized mixtures.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers and quantifying their ratio. mdpi.com For tyrosine and its derivatives, CSPs based on macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin) or cyclodextrins have proven effective. nih.govresearchgate.net These stationary phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. mdpi.comnih.gov

Mass Spectrometry (MS) : The kinetic method in mass spectrometry can be used for chiral discrimination. This involves forming trimeric copper complexes containing two molecules of a chiral reference ligand and one molecule of the analyte. nih.govnih.gov Interestingly, iodinated tyrosine derivatives themselves, such as 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine, have been successfully used as the chiral reference to determine the enantiomeric purity of other amino acids and drugs. nih.govnih.gov The relative abundance of fragment ions following collision-induced dissociation (CID) differs for the diastereomeric complexes, allowing for quantification of the enantiomeric ratio. nih.gov

Chiral Resolution by Crystallization : A classical method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org The racemic mixture is reacted with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized and separated. wikipedia.org Afterward, the resolving agent is removed to yield the pure enantiomer.

Advanced Derivatization Techniques for Research Probes

N-Acetyl-3-iodo-L-tyrosine can be further modified to create sophisticated molecular probes. These derivatization techniques introduce reporter groups or reactive handles, enabling the study of molecular interactions, biological pathways, and the structure of biomolecules.

Isotopic Labeling for NMR, MS, and Radiotracer Studies (e.g., 13C, 15N, 125I)

Isotopic labeling is a powerful tool that allows researchers to track molecules and probe their structure and metabolism without significantly altering their chemical properties.

Stable Isotope Labeling (¹³C, ¹⁵N) : For Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, stable isotopes like Carbon-13 and Nitrogen-15 can be incorporated. nih.govrsc.org The synthesis would start with isotopically labeled L-tyrosine (e.g., L-Tyrosine-¹³C₉ or L-Tyrosine-¹⁵N), which is commercially available. medchemexpress.commedchemexpress.commedchemexpress.comsigmaaldrich.com Subsequent acetylation and iodination would yield the labeled N-Acetyl-3-iodo-L-tyrosine. In MS, the mass shift allows for precise tracking in metabolic flux analysis. nih.gov In NMR, ¹³C and ¹⁵N labeling is transformative for studying protein structure and dynamics, as it allows for the analysis of larger and more complex systems than is possible with only ¹H NMR. rsc.org

Radiolabeling (¹²⁵I) : The iodine atom in N-Acetyl-3-iodo-L-tyrosine provides a direct site for introducing radioactive iodine isotopes, such as Iodine-125. This process, known as radioiodination, creates radiotracers for use in various applications, including medical imaging and diagnostics. N-Acetyl-3-iodo-L-tyrosine itself can serve as a precursor for these syntheses or be directly labeled. The resulting radiolabeled compound can be used to study thyroid disorders or as a component in targeted radionuclide therapy.

Table 1: Isotopic Labeling Applications

IsotopeLabeling TypePrimary Research ApplicationKey Detection Technique
13CStableMetabolic flux analysis; structural determination of proteinsMass Spectrometry (MS), NMR Spectroscopy
15NStableProtein structure and dynamics; protein-ligand interactionsNMR Spectroscopy
125IRadioactiveRadiotracer for imaging; targeted radionuclide therapyScintigraphy, Autoradiography

Fluorescent Tagging and Biotinylation Strategies for Molecular Interaction Research

Attaching fluorescent tags or biotin (B1667282) enables the detection, visualization, and purification of molecules and their binding partners.

Biotinylation Strategies : Biotin is a vitamin that binds with extremely high affinity to the proteins avidin (B1170675) and streptavidin, making it an excellent tag for purification and detection. While direct biotinylation of N-Acetyl-3-iodo-L-tyrosine is not standard, it can be achieved if the tyrosine residue is part of a larger structure like a peptide. One prominent method is the use of tyramide signal amplification (TSA), where horseradish peroxidase (HRP) catalyzes the conversion of a biotin-tyramide conjugate into a reactive radical, which then covalently bonds to nearby tyrosine residues. iris-biotech.de This technique is widely used for signal amplification in immunoassays. iris-biotech.de Alternatively, a tyrosine residue can be modified via click chemistry to introduce a handle for subsequent biotinylation. rsc.orgthermofisher.com

Fluorescent Tagging : Similar to biotinylation, fluorescent dyes can be attached to tyrosine residues to create probes for fluorescence microscopy, flow cytometry, and other assays. Direct reaction with the tyrosine phenol group is possible, but often less specific. A more controlled strategy involves first modifying the tyrosine with a bioorthogonal handle (see section 2.3.3) and then attaching a fluorescent probe equipped with a complementary reactive group. rsc.org For example, a tyrosine residue modified to bear an azide (B81097) group can be selectively labeled with a dye containing an alkyne via a click reaction. Another approach involves using photoreactive or environment-sensitive probes that change their fluorescent properties upon binding or reacting with their target. thermofisher.com

Click Chemistry Modifications for Bioconjugation in Research Constructs

Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. genelink.com These reactions are ideal for bioconjugation, allowing for the precise attachment of molecules (e.g., drugs, imaging agents, polymers) to biomolecules like peptides and proteins containing N-Acetyl-3-iodo-L-tyrosine.

Tyrosine-Click Reaction : A powerful method for tyrosine modification involves its reaction with diazodicarboxyamide-based reagents, such as 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD). nih.govrsc.org PTAD derivatives can be synthesized to carry other functional handles, like an azide or an alkyne. nih.gov This "tyrosine-click" reaction is highly selective for tyrosine residues, even in the presence of other nucleophilic amino acids, and proceeds under mild aqueous conditions. nih.govnih.gov The introduced handle can then be used in a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a desired payload. genelink.comuni-muenchen.de

Hypervalent Iodine-Mediated Bioconjugation : A recent advancement involves using hypervalent iodine reagents to achieve chemoselective tyrosine bioconjugation. rsc.orgnih.govresearchgate.net In this method, a tyrosine residue reacts with an ethynylbenziodoxolone (EBX) reagent under physiological conditions. rsc.org The EBX reagent can be designed to contain a clickable handle, such as an azide. This initial conjugation is highly selective for tyrosine. nih.gov The resulting modified molecule can then undergo orthogonal functionalization; for instance, the azide handle can be used for a CuAAC click reaction, while the hypervalent iodine motif itself can participate in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org This dual functionality provides a versatile platform for creating complex, multi-functional research constructs. nih.gov

Biochemical and Molecular Interactions in in Vitro Research Systems

Enzymatic Recognition and Substrate Specificity Studies

Direct studies on the enzymatic recognition and substrate specificity of N-Acetyl-3-iodo-L-tyrosine monohydrate are not extensively available in the current body of scientific literature. However, research on analogous compounds provides a foundation for hypothesizing its potential interactions with tyrosine-metabolizing enzymes.

The primary enzyme in the metabolic pathway of tyrosine is tyrosine hydroxylase, which is the rate-limiting enzyme in the biosynthesis of catecholamines. scbt.comwikipedia.org Research has shown that 3-iodo-L-tyrosine, the non-acetylated counterpart of the title compound, acts as an inhibitor of tyrosine hydroxylase (EC 1.14.16.2). scbt.comnih.gov This inhibition is thought to occur through competition with the natural substrate, L-tyrosine, at the enzyme's active site. scbt.com Given that the core iodinated tyrosine structure is present in this compound, it is plausible that this compound could also be recognized by and interact with tyrosine hydroxylase.

Furthermore, studies on N-acetyl-L-tyrosine, the non-iodinated precursor, have demonstrated that it can serve as a substrate for mushroom tyrosinase. researchgate.net This indicates that the N-acetyl group does not necessarily prevent recognition by tyrosinase enzymes. In one study, N-acetyl-L-tyrosine was transformed by tyrosinase, leading to a decrease in its concentration over time. researchgate.net

While these findings suggest the potential for interaction, the combined effect of both N-acetylation and 3-iodination on the binding affinity and catalytic processing by tyrosine hydroxylase remains to be experimentally determined for this compound.

There is a lack of specific data on the formation of an enzyme-substrate complex between this compound and tyrosine-metabolizing enzymes, and no kinetic parameters (such as K_m or V_max) have been published.

However, kinetic data for the transport of the related compound, 3-[¹²⁵I]iodo-L-tyrosine, by the human L-type amino acid transporter 1 (LAT1) have been reported. nih.gov In that study, the uptake of 3-iodo-L-tyrosine followed Michaelis-Menten kinetics with a K_m value of 12.6 ± 6.1 µM, indicating a relatively high affinity for the transporter. nih.gov

Additionally, research on aminoacylase (B1246476) 3, an enzyme that deacetylates Nα-acetylated aromatic amino acids, has provided crystal structures of the enzyme in complex with N-acetyl-L-tyrosine. nih.gov This demonstrates that an N-acetylated tyrosine derivative can indeed form a stable complex within an enzyme's active site. nih.gov The study revealed that van der Waals interactions play a significant role in substrate specificity. nih.gov

Compound Enzyme/Transporter Kinetic Parameter (K_m)
3-[¹²⁵I]iodo-L-tyrosineHuman L-type amino acid transporter 1 (LAT1)12.6 ± 6.1 µM
L-tyrosineHuman L-type amino acid transporter 1 (LAT1)29.0 ± 5.1 µM

This table presents kinetic data for a related compound to infer potential interactions of this compound.

The precise inhibition mechanisms of this compound on tyrosine-metabolizing enzymes have not been elucidated. However, based on studies of 3-iodo-L-tyrosine, a competitive inhibition mechanism with respect to the substrate L-tyrosine is a strong possibility for its interaction with tyrosine hydroxylase. scbt.com In a comparative study, 3-iodo-L-tyrosine was shown to effectively inhibit tyrosine hydroxylase. nih.gov

The regulation of tyrosine hydroxylase is complex, involving feedback inhibition by catecholamine products like dopamine (B1211576). nih.govnih.gov This feedback inhibition can be reversed by phosphorylation at specific serine residues on the enzyme. nih.govnih.gov It is conceivable that this compound, if it acts as an inhibitor, could also be influenced by the phosphorylation state of the enzyme.

Protein Binding and Receptor Ligand Interaction Studies (Theoretical and In Vitro)

Direct experimental data from molecular docking, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) for this compound are currently unavailable in the scientific literature. The following sections describe the principles of these techniques and how they could be applied to study this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Such studies have not been published for this compound.

A hypothetical molecular docking study could be performed using the known crystal structure of tyrosine hydroxylase. The 3D structure of this compound would be generated and docked into the active site of the enzyme. The results would predict the binding pose and estimate the binding energy, providing insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key residues in the active site. This could help to rationalize a potential inhibitory mechanism.

SPR and ITC are powerful biophysical techniques used to characterize biomolecular interactions in real-time and in solution, respectively. youtube.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (e.g., a tyrosine-metabolizing enzyme) immobilized on a sensor surface. nih.govnih.gov An SPR experiment could determine the association (k_on) and dissociation (k_off) rate constants of the binding, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. youtube.comnih.gov By titrating this compound into a solution containing a target enzyme, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). youtube.comnih.gov These data would provide a complete thermodynamic profile of the binding interaction.

While no such studies have been performed on this compound, these techniques would be invaluable in confirming and quantifying its potential interactions with protein targets.

Non-Covalent Interactions: Hydrogen Bonding, Van der Waals Forces, and Halogen Bonding

The molecular structure of this compound facilitates a variety of non-covalent interactions that are critical to its function in theoretical and experimental models. These interactions include hydrogen bonding, van der Waals forces, and, notably, halogen bonding.

Hydrogen Bonding: The N-acetyl group and the carboxylic acid moiety of the molecule are primary sites for hydrogen bonding. The N-H group of the acetylated amine and the O-H of the carboxylic acid can act as hydrogen bond donors. The carbonyl oxygens of both the acetyl group and the carboxylic acid, as well as the hydroxyl group on the phenolic ring, can serve as hydrogen bond acceptors. The presence of a water molecule in its monohydrate form further extends the hydrogen bonding network. Computational data indicates that the molecule has four hydrogen bond donors and five hydrogen bond acceptors, highlighting its significant capacity for forming these interactions, which can influence its solubility and binding to other molecules. simsonpharma.com

Halogen Bonding: A key feature of this compound is the presence of an iodine atom. Iodine, being a large and polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. Halogen bonds are highly directional and can be comparable in strength to hydrogen bonds.

In biological systems, halogen bonding has been recognized as a significant force in ligand-protein interactions. For instance, the interaction of thyroid hormones, which are iodinated tyrosine derivatives, with their transport proteins and receptors is in part mediated by halogen bonds. researchgate.net The specificity of the enzyme iodotyrosine deiodinase for iodotyrosine over other halogenated tyrosines follows the order of halogen polarizability (I > Br > Cl > F), strongly suggesting the involvement of halogen bonding in substrate recognition. researchgate.net It is hypothesized that halogen bonds help to weaken the C-I bond, which is a critical step in the enzymatic deiodination process. researchgate.net A study on MMP-9-responsive peptide sequences demonstrated that the introduction of 3-iodotyrosine in place of tyrosine led to an increase in peptide organization, which was attributed to intramolecular interactions, including halogen bonding, that induce a more defined structure. nih.gov This suggests that N-Acetyl-3-iodo-L-tyrosine, when incorporated into peptides, could similarly influence their structure through halogen bonding.

Interactive Data Table: Predicted Non-Covalent Interaction Potential

Interaction TypePotential Sites on this compoundSignificance in Biochemical Systems
Hydrogen Bond DonorN-H (amide), O-H (carboxylic acid), O-H (phenolic), H₂OSolubility, specific binding to macromolecules
Hydrogen Bond AcceptorC=O (amide), C=O (carboxylic acid), O-H (phenolic), I (weakly), H₂OInteraction with polar residues in proteins
Van der Waals ForcesAromatic ring, aliphatic chainGeneral packing, non-specific binding, pi-stacking
Halogen BondingIodine atomDirectional and specific interactions, enzyme-substrate recognition

Theoretical Role in Protein Post-Translational Modification Research

The unique properties of this compound make it a valuable tool for investigating post-translational modifications, particularly those involving tyrosine.

Hypothesized Involvement in Protein Iodination Processes in Specific Research Models

Protein iodination is a critical post-translational modification in the synthesis of thyroid hormones within the thyroid gland. wikipedia.org The enzyme iodotyrosine deiodinase plays a crucial role in recycling iodide by removing it from iodinated tyrosine residues. wikipedia.org Research on iodotyrosine deiodinase has shown that it can be inhibited by tyrosine derivatives, with 3-nitro-L-tyrosine being a model inhibitor used in in vitro assays. nih.gov

Given its structural similarity to 3-iodotyrosine, a natural substrate for iodotyrosine deiodinase, it is hypothesized that N-Acetyl-3-iodo-L-tyrosine could act as a competitive inhibitor or a substrate for this enzyme in certain research models. A study on a thermophilic iodotyrosine deiodinase revealed that the enzyme has a high affinity for both tyrosine and 3-iodotyrosine, with all polar contacts between the amino acid and the enzyme being equivalent for both ligands. nih.gov The N-acetylation in N-Acetyl-3-iodo-L-tyrosine may alter its binding affinity and processing by the enzyme. The N-acetyl group could sterically hinder the approach to the active site or alter the electronic properties of the molecule, potentially making it a useful tool to probe the active site of iodotyrosine deiodinase and similar enzymes.

Furthermore, in the context of non-enzymatic protein iodination, which can be achieved in vitro, N-Acetyl-3-iodo-L-tyrosine could serve as a reference compound to study the kinetics and specificity of the iodination reaction. Research has been conducted to compare the kinetics of iodination of N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine, providing insights into the stepwise process of tyrosine iodination. scite.ai

Impact on Conformational Dynamics of Peptides and Proteins in Model Systems

The incorporation of modified amino acids into peptides and proteins is a powerful strategy to study their structure and function. The introduction of N-Acetyl-3-iodo-L-tyrosine can be expected to have a significant impact on the conformational dynamics of these molecules.

A key study demonstrated that the iodination of tyrosine residues within an MMP-9-responsive peptide sequence enhanced its hydrolysis by the enzyme. nih.gov This was attributed to the iodotyrosine promoting a more organized peptide structure, including the formation of β-turns, likely through intramolecular interactions such as halogen bonding. nih.gov This finding suggests that replacing a standard tyrosine with an iodinated one can pre-organize a peptide into a conformation that is more readily recognized and processed by an enzyme. While this study used 3-iodotyrosine within a peptide, it provides strong evidence for the conformational influence of the iodinated phenolic side chain. The N-acetyl group of N-Acetyl-3-iodo-L-tyrosine, when at the N-terminus of a peptide, could further influence the local conformation due to its own hydrogen bonding and steric properties.

Moreover, the iodination of tyrosine residues in thyroglobulin has been shown to modulate its binding to autoantibodies, indicating that this modification can alter the antigenic structure of a protein. nih.gov This highlights how a single atomic substitution can have significant effects on protein conformation and recognition. Therefore, N-Acetyl-3-iodo-L-tyrosine can be a valuable tool in protein engineering and design, allowing for the fine-tuning of peptide and protein structures to modulate their biological activity or to create new functionalities.

Interactive Data Table: Research Findings on Related Compounds

CompoundResearch FindingImplication for this compoundReference
3-Iodo-L-tyrosineIncorporation into a peptide sequence enhanced enzymatic cleavage by promoting a more organized structure.The iodo-tyrosine moiety can significantly influence peptide conformation and interaction with enzymes. nih.gov
3-Iodo-L-tyrosineBinds with high affinity to iodotyrosine deiodinase.N-Acetylation may modulate this interaction, making it a useful probe for the enzyme's active site. nih.gov
Iodinated ThyroglobulinIodination of tyrosine residues alters the binding of antibodies.Highlights the significant impact of iodination on protein conformation and recognition. nih.gov
3-nitro-L-tyrosineActs as a model inhibitor for iodotyrosine deiodinase.Substituted tyrosines can act as inhibitors of key enzymes in thyroid hormone metabolism. nih.gov

Analytical Methodologies for Research Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for probing the molecular architecture of N-Acetyl-3-iodo-L-tyrosine Monohydrate. By interacting with the molecule's nuclei and chemical bonds, these techniques provide detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹²⁵I NMR) for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. Based on data from related compounds like N-acetyl-L-tyrosine and 3-iodo-L-tyrosine, the approximate chemical shifts can be predicted. hmdb.cachemicalbook.comhmdb.cachemicalbook.comubc.ca The acetyl group's methyl protons would appear as a singlet, typically in the range of 1.8-2.1 ppm. The protons of the methylene (B1212753) group (β-protons) adjacent to the aromatic ring would exhibit complex splitting patterns due to their diastereotopic nature, likely appearing between 2.8 and 3.2 ppm. The α-proton, adjacent to the chiral center, would resonate further downfield, around 4.5-4.8 ppm, and would be coupled to the β-protons and the amide proton. The aromatic protons on the iodinated phenyl ring would show characteristic splitting patterns and chemical shifts influenced by the iodine and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the most downfield positions, typically between 170 and 180 ppm. The aromatic carbons would appear in the range of 115-160 ppm, with the carbon atom bonded to the iodine showing a significantly shifted signal due to the heavy atom effect. The α-carbon would be found around 55 ppm, while the β-carbon and the acetyl methyl carbon would resonate at approximately 37 ppm and 23 ppm, respectively. hmdb.caresearchgate.net

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atom in the acetylated amino group. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization, hydrogen bonding, and protonation state. researchgate.net For this compound, the ¹⁵N chemical shift would be characteristic of a secondary amide, helping to confirm the N-acetylation.

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (Acetyl CH₃)1.8 - 2.1Singlet
¹H (β-CH₂)2.8 - 3.2Complex multiplet
¹H (α-CH)4.5 - 4.8Multiplet
¹H (Aromatic)6.5 - 7.5Characteristic splitting
¹³C (Acetyl CH₃)~23
¹³C (β-CH₂)~37
¹³C (α-CH)~55
¹³C (Aromatic)115 - 160C-I bond influences shift
¹³C (Carbonyls)170 - 180
Predicted chemical shifts are based on data from similar compounds and are for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds within a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups, as well as the N-H stretching of the amide group. The presence of the monohydrate would also contribute to this region. The C=O stretching vibrations of the carboxylic acid and the amide (Amide I band) would appear as strong absorptions between 1600 and 1750 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. nih.govcas.cncas.cnnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the fingerprint region (below 1600 cm⁻¹). The C-I stretching vibration is expected to be a strong Raman scatterer and would appear in the low-frequency region, typically between 330 and 400 cm⁻¹. iaea.org The presence and position of this band would be a direct confirmation of the iodination of the tyrosine ring. iaea.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H and N-H Stretch3200 - 3500IR
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2800 - 3000IR, Raman
C=O Stretch (Carboxylic Acid)1700 - 1750IR
C=O Stretch (Amide I)1630 - 1680IR
N-H Bend (Amide II)1510 - 1570IR
Aromatic Ring Vibrations1400 - 1600IR, Raman
C-I Stretch330 - 400Raman
Expected wavenumbers are based on data from similar compounds and are for illustrative purposes.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding networks involving the water of hydration, the carboxylic acid, the amide, and the phenolic hydroxyl group. As of the current literature survey, a specific crystal structure for this compound has not been reported. However, analysis of the crystal structures of related compounds, such as L-tyrosine and its derivatives, would provide valuable insights into the expected packing arrangements and hydrogen bonding motifs.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the determination of molecular weight, elemental composition, and structural elucidation of unknown compounds.

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition in Synthesized Batches

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of synthesized batches of this compound. rsc.orgbohrium.comchromatographyonline.comresearchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the compound. For N-Acetyl-3-iodo-L-tyrosine (the anhydrous form with the molecular formula C₁₁H₁₂INO₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. By comparing the experimentally measured mass to the theoretical mass, the elemental composition can be confirmed, providing strong evidence for the successful synthesis of the target compound. This technique is also invaluable for identifying and quantifying impurities in the synthesized material.

Ion Theoretical Exact Mass
[C₁₁H₁₂INO₄ + H]⁺350.9884
This is the theoretical exact mass for the protonated anhydrous form.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification in Model Systems

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce a spectrum of product ions. nih.govresearchgate.netnih.govnih.govmdpi.comnih.govdiva-portal.orgmdpi.comyoutube.comuni-muenster.de This technique is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pattern.

For this compound, MS/MS analysis of the protonated molecule [M+H]⁺ would be expected to yield characteristic fragment ions. Common fragmentation pathways for N-acetylated amino acids include the neutral loss of water (H₂O) and ketene (B1206846) (CH₂=C=O) from the N-acetyl group. nih.gov Another prominent fragmentation would be the loss of the entire acetyl group. Cleavage of the bond between the α-carbon and the β-carbon would lead to the formation of an immonium ion, which is characteristic of the amino acid core. The presence of the iodine atom would also influence the fragmentation, potentially leading to the loss of an iodine radical or HI. In the context of metabolite identification in model systems, the unique fragmentation pattern of this compound would serve as a fingerprint for its detection and quantification in complex biological matrices.

Isotope Ratio Mass Spectrometry for Tracer Studies in Biochemical Pathways

Isotope Ratio Mass Spectrometry (IRMS) stands as a powerful tool for elucidating the metabolic fate of this compound in biochemical pathways. By introducing a stable isotope-labeled version of the compound into a biological system, researchers can trace the journey of the labeled atoms as they are incorporated into various metabolites. This approach provides invaluable insights into metabolic fluxes and pathway dynamics.

In a typical tracer study involving this compound, the compound would be synthesized with a stable isotope, such as ¹³C or ¹⁵N, incorporated into its structure. For instance, the use of ¹³C-labeled precursors in the synthesis can introduce the isotope into the tyrosine backbone. nih.govnih.gov When introduced into a cellular or organismal model, the metabolic machinery processes the labeled this compound. Subsequent analysis of downstream metabolites by IRMS reveals the extent to which the labeled atoms have been integrated, thereby mapping the metabolic pathways in which the compound participates. nih.gov

This technique is particularly valuable for understanding the deacetylation and deiodination processes, as well as the potential incorporation of the tyrosine moiety into larger biomolecules. The precision of IRMS allows for the detection of very small changes in isotope ratios, making it a highly sensitive method for metabolic research. youtube.com

Table 1: Conceptual Framework for an IRMS-based Tracer Study of this compound

Parameter Description Example Application
Isotopically Labeled Tracer This compound enriched with a stable isotope (e.g., ¹³C, ¹⁵N). Synthesized N-Acetyl-3-[¹³C₆]-L-tyrosine Monohydrate.
Biological System Cell culture, tissue explant, or whole organism. Human colon cancer cell line (e.g., HT-29).
Incubation and Sampling Time-course experiment with collection of cells and media at various intervals. 0, 2, 6, 12, and 24-hour time points.
Sample Preparation Extraction of metabolites from the biological samples. Metabolite extraction using a methanol/chloroform/water protocol.
IRMS Analysis Measurement of the isotopic enrichment in downstream metabolites. Analysis of ¹³C enrichment in tyrosine, and other related metabolites.

| Data Interpretation | Calculation of isotopic enrichment and modeling of metabolic fluxes. | Determining the rate of deacetylation and the fate of the iodotyrosine backbone. |

Chromatographic Separations and Purification in Research

Chromatographic techniques are indispensable for the analysis and purification of this compound, enabling its separation from starting materials, byproducts, and complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. bldpharm.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity.

For purity assessment, an analytical RP-HPLC method would be developed and validated. nih.govresearchgate.net A C18 column is a frequent choice for the separation of tyrosine derivatives. nih.gov The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the tyrosine moiety exhibits strong absorbance in the UV region, typically around 280 nm. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the compound. rsc.org This is particularly useful for obtaining highly pure this compound for subsequent biological assays or structural studies.

Table 2: Representative HPLC Parameters for Analysis of Iodinated Tyrosine Derivatives

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5-95% B over 20 minutes 20-80% B over 30 minutes
Flow Rate 1.0 mL/min 20 mL/min
Detection UV at 280 nm UV at 280 nm

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile molecule, requires chemical derivatization prior to GC-MS analysis to increase its volatility. nih.gov

A common derivatization strategy is silylation, which involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivative of N-Acetyl-3-iodo-L-tyrosine is more volatile and can be readily analyzed by GC-MS. hmdb.ca

The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the capillary column. The mass spectrometer then fragments the eluted derivative and provides a characteristic mass spectrum, which serves as a molecular fingerprint for identification and quantification. nih.gov

Table 3: Conceptual GC-MS Analysis Protocol for N-Acetyl-3-iodo-L-tyrosine

Step Procedure Details
1. Derivatization Silylation of the dried sample. Reaction with MSTFA in pyridine (B92270) at 70°C for 30 minutes.
2. GC Separation Injection of the derivatized sample into the GC. Capillary column (e.g., DB-5ms), temperature program from 100°C to 300°C.
3. MS Detection Electron ionization (EI) and mass analysis. Ionization energy of 70 eV, mass scan range of m/z 50-600.

| 4. Data Analysis | Identification based on retention time and mass spectrum. | Comparison with a derivatized standard of N-Acetyl-3-iodo-L-tyrosine. |

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged molecules based on their differential migration in an electric field. This method is particularly well-suited for the analysis of amino acids and their derivatives, including this compound. akjournals.comresearchgate.netscispace.com

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced at one end, and a high voltage is applied across the capillary. Ions migrate towards the electrode of opposite charge at a velocity dependent on their charge-to-size ratio. The N-acetyl group and the carboxylic acid and phenolic hydroxyl groups of N-Acetyl-3-iodo-L-tyrosine can be ionized depending on the pH of the BGE, allowing for its separation. akjournals.comresearchgate.net Detection is often achieved by UV absorbance, as the analyte passes through a detector window in the capillary. horiba.comcreative-proteomics.com

Table 4: Representative Capillary Electrophoresis Method Parameters for Acetylated Amino Acids

Parameter Condition
Capillary Fused silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Borate buffer, pH 9.2
Applied Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

| Detection | UV at 214 nm |

Quantitative Analysis and Detection Methods in Research Studies

Accurate quantification of this compound is essential for a wide range of in vitro research applications. Spectrophotometric and fluorometric assays are commonly developed for this purpose due to their sensitivity, simplicity, and adaptability to high-throughput screening formats.

Spectrophotometric assays for this compound can be based on its intrinsic UV absorbance. The phenolic ring of the tyrosine moiety provides a characteristic absorbance maximum that can be used for quantification, although this method may lack specificity in complex biological samples. iosrjournals.orgnih.gov

For enhanced specificity and sensitivity, derivatization reactions that yield a colored or fluorescent product can be employed. For instance, reagents that react with the phenolic hydroxyl group or the N-acetyl group could be utilized to develop a colorimetric assay. researchgate.netalliedacademies.orgnih.gov The absorbance of the resulting product is measured at a specific wavelength and is proportional to the concentration of the analyte.

Fluorometric assays offer even higher sensitivity. While the intrinsic fluorescence of the tyrosine residue can be utilized, derivatization with a fluorogenic reagent can significantly enhance the signal. nih.govnih.gov For example, a reagent that becomes fluorescent upon reaction with the phenolic group of the iodinated tyrosine can form the basis of a highly sensitive assay. The development of such an assay involves optimizing reaction conditions such as pH, temperature, and reagent concentration to achieve a stable and reproducible fluorescent signal. nih.govnih.gov

Table 5: Conceptual Comparison of Quantitative Assays for this compound

Assay Type Principle Advantages Disadvantages
Direct UV Spectrophotometry Measurement of intrinsic UV absorbance of the phenolic ring. iosrjournals.org Simple, non-destructive. Lower specificity in complex mixtures.
Colorimetric Assay Reaction with a chromogenic reagent to produce a colored product. researchgate.net Good sensitivity, suitable for plate reader formats. May require optimization of reaction conditions.

| Fluorometric Assay | Measurement of intrinsic fluorescence or reaction with a fluorogenic reagent. nih.govnih.gov | High sensitivity and specificity. | Potential for quenching effects from sample matrix components. |

Based on the conducted research, there is currently no publicly available scientific literature detailing the development or application of radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) specifically for the detection and quantification of this compound.

The search for analytical methodologies for this particular compound did not yield any specific research findings, data tables, or detailed protocols related to immunoassay techniques. While immunoassays are a common technique for the detection of various molecules, it appears that no such assay has been developed or reported for the N-acetylated form of 3-iodo-L-tyrosine in research models.

Therefore, the requested article section on "Radioimmunoassays and Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Detection in Research Models" cannot be generated with the required detailed research findings and data tables due to a lack of available information on this specific topic.

Theoretical Role in Biochemical Pathways and Metabolic Research Models

Conceptual Frameworks for Iodinated Amino Acid Metabolism in Non-Human Systems

The metabolism of iodinated amino acids is a fundamental area of thyroid research. While N-Acetyl-3-iodo-L-tyrosine is not a natural component of this system, its structural similarity to 3-iodo-L-tyrosine (Monoiodotyrosine, MIT), an intermediate in thyroid hormone synthesis, allows for its use in model systems to probe enzymatic pathways. nih.govcaymanchem.com The presence of the N-acetyl group, however, significantly alters its biochemical handling compared to its non-acetylated counterpart.

Deiodination is a critical step in the activation and inactivation of thyroid hormones, catalyzed by a family of selenocysteine-containing enzymes known as deiodinases (DIOs). nih.govnih.gov These enzymes remove iodine atoms from iodothyronines and their precursors. nih.gov In research models, N-Acetyl-3-iodo-L-tyrosine can serve as a potential substrate or inhibitor for these enzymes.

The three main types of deiodinases (Type 1, Type 2, and Type 3) exhibit different substrate specificities, tissue distributions, and kinetic properties. nih.gov

Type 1 Deiodinase (D1) is found primarily in the liver and kidneys and can deiodinate both the inner and outer rings of thyroid hormones. nih.govnih.gov

Type 2 Deiodinase (D2) is crucial for converting the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) in tissues like the brain and pituitary. nih.govnih.gov

Type 3 Deiodinase (D3) is the primary inactivating deiodinase, degrading both T4 and T3. nih.gov

Theoretically, a deiodinase could remove the iodine from N-Acetyl-3-iodo-L-tyrosine, yielding N-acetyl-L-tyrosine. However, the affinity and catalytic efficiency would depend on how the N-acetyl group affects binding to the enzyme's active site, which contains a critical selenocysteine (B57510) residue. nih.gov Studies on deiodinases often use various iodinated compounds to characterize their function, and N-Acetyl-3-iodo-L-tyrosine could be employed in such assays to explore the steric and electronic requirements of the substrate-binding pocket.

Table 1: Characteristics of Iodothyronine Deiodinases

Enzyme Primary Function Typical Location Substrate Affinity (Example) Catalytic Mechanism
Type 1 (D1) T4 to T3 conversion; clearance of rT3 Liver, Kidney, Thyroid Km for rT3 is lower than for T4 Ping-pong kinetic pattern involving a thiol cofactor nih.gov
Type 2 (D2) Local T4 to T3 conversion Brain, Pituitary, Brown Adipose Tissue High affinity for T4 (nanomolar range) Processive, requires a cofactor

| Type 3 (D3) | Inactivation of T4 and T3 | Fetal tissues, Placenta, Adult Brain | High affinity for T3 | Inactivates thyroid hormones by inner-ring deiodination |

This table provides a general overview of deiodinase characteristics based on research on natural substrates like T4, T3, and rT3. nih.govnih.govoncohemakey.com

Reiodination is not a well-established direct enzymatic pathway in the same manner as deiodination. Iodine is incorporated into tyrosine residues within the thyroglobulin protein by the enzyme thyroid peroxidase, a process that requires iodide (I⁻) and hydrogen peroxide. nih.gov N-Acetyl-3-iodo-L-tyrosine would not be a direct substrate for this process, which acts on specific tyrosine residues within a large protein scaffold.

Transamination and decarboxylation are fundamental reactions in amino acid metabolism, converting amino acids into α-keto acids and biogenic amines, respectively. pharmaguideline.comeagri.org

Transamination: This reaction, catalyzed by aminotransferases (transaminases), involves the transfer of an amino group from an amino acid to an α-keto acid. pharmaguideline.com

Decarboxylation: This reaction removes the carboxyl group from an amino acid, often to produce neurotransmitters or other signaling molecules. eagri.org

For N-Acetyl-3-iodo-L-tyrosine, the N-acetyl group blocks the α-amino group, making it resistant to direct transamination or decarboxylation by typical aminotransferases or decarboxylases. pharmaguideline.com Therefore, in in vitro cellular models, its metabolism through these pathways would theoretically require a two-step process:

Deacetylation: An initial hydrolysis reaction, catalyzed by an acylase or amidohydrolase, would be necessary to remove the acetyl group and liberate 3-iodo-L-tyrosine.

Transamination/Decarboxylation: The resulting 3-iodo-L-tyrosine could then potentially enter these pathways, subject to the specificity of the available enzymes for iodinated substrates.

Studies on related amino acids have shown that transamination and subsequent oxidative decarboxylation occur in various tissues, such as muscle. nih.gov The efficiency of these reactions for 3-iodo-L-tyrosine in specific cellular models would be a subject for empirical investigation.

Integration into Peptidic and Protein Structures in Research Synthesis

The unique properties of the iodine atom—its size, polarizability, and utility as a spectroscopic or crystallographic label—make iodinated amino acids valuable tools in peptide and protein research. nih.govnih.gov

N-Acetyl-3-iodo-L-tyrosine can be used as a building block in solid-phase peptide synthesis. nih.govresearchgate.net The N-acetyl group can serve as a terminal cap, preventing further elongation and mimicking the N-terminus of many natural proteins. The iodinated tyrosine residue can be placed at specific positions within a synthetic peptide to study its effects on structure and function.

Research has shown that iodinating a tyrosine residue can influence peptide properties in several ways:

Conformational Changes: The bulky iodine atom can introduce steric hindrance and promote specific intramolecular interactions, such as halogen bonding, which can stabilize certain peptide conformations. nih.gov

Aggregation Propensities: Iodination has been observed to increase the degree of aggregation driven by aromatic residues in some peptide sequences. nih.gov

Enzymatic Susceptibility: The altered structure of iodinated peptides can affect their recognition and cleavage by enzymes. For instance, iodination of tyrosine in certain peptide sequences was found to enhance their rate of hydrolysis by matrix metalloproteinase-9 (MMP-9). nih.gov

Table 2: Reported Effects of Tyrosine Iodination on MMP-9-Responsive Peptides

Peptide Characteristic Observation Potential Mechanism Reference
Intramolecular Structure Increased order Introduction of H-bonds and halogen bonding nih.gov
Intermolecular Interactions Decreased aromatic stacking Steric and electrostatic effects of the iodine atom nih.gov

| Enzymatic Hydrolysis | Enhanced cleavage rate by MMP-9 | Better structured and more accessible substrate for the enzyme | nih.gov |

Incorporating non-natural amino acids like 3-iodotyrosine into proteins provides a powerful method for creating structural probes. caymanchem.com This is typically achieved by engineering the translational machinery of a host organism (like E. coli or mammalian cells) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the non-natural amino acid and incorporates it in response to a unique codon (e.g., the amber stop codon). caymanchem.com

While 3-iodotyrosine is used for this purpose, N-Acetyl-3-iodo-L-tyrosine would not be a direct substrate for protein synthesis. The amino acid must be activated by the synthetase and attached to the tRNA via its carboxyl group, a process for which the free amino group is essential. However, studies involving the in situ generation or modification of residues provide a conceptual basis for its use. The resulting protein, containing one or more 3-iodotyrosine residues, can be used for:

X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem.

NMR Spectroscopy: The iodine can serve as a probe to monitor protein dynamics and interactions.

Probing Protein-Protein Interactions: It can be used as a label to detect interactions with other proteins. caymanchem.com

Influence on Cellular Signaling Cascades in In Vitro Cell Line Research

The components of N-Acetyl-3-iodo-L-tyrosine—the acetyl group, the tyrosine backbone, and the iodine—can each theoretically influence cellular signaling.

A key finding in this area is that N-acetyl-L-tyrosine (NAT), the non-iodinated parent compound, may function as an endogenous signaling molecule that triggers mitohormesis—a protective cellular response to low levels of mitochondrial stress. nih.gov In this model, NAT concentrations increase under stress, leading to the production of low levels of reactive oxygen species (ROS) that activate cytoprotective pathways, such as the FoxO-Keap1 signaling axis. nih.gov

The introduction of an iodine atom at the 3-position could modulate this activity. For example, 3-iodotyrosine is known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. caymanchem.com By inhibiting this enzyme, it could alter signaling pathways dependent on dopamine (B1211576), norepinephrine, and epinephrine.

In in vitro cell line research, N-Acetyl-3-iodo-L-tyrosine could therefore be used to investigate:

Modulation of Mitohormesis: Whether the iodinated form retains, enhances, or inhibits the ability of N-acetyl-tyrosine to induce a mitohormetic response. nih.gov

Effects on Catecholamine Pathways: Following potential deacetylation, the released 3-iodotyrosine could inhibit tyrosine hydroxylase, affecting cell lines sensitive to catecholamine signaling. caymanchem.com

Thyroid Hormone Receptor Interaction: While unlikely to be a potent ligand, its structural similarity to thyroid hormone precursors could be used to probe the ligand-binding domain of thyroid hormone receptors in cell-based assays. nih.gov

Theoretical Interaction with Specific Kinases or Phosphatases in Isolated Systems

The chemical structure of N-Acetyl-3-iodo-L-tyrosine monohydrate, particularly the presence of a tyrosine residue, makes it a plausible substrate or modulator for enzymes that act on tyrosine, such as tyrosine kinases and tyrosine phosphatases. These enzymes are critical components of cellular signal transduction pathways, regulating processes like cell growth, differentiation, and metabolism.

In the context of isolated systems, N-Acetyl-3-iodo-L-tyrosine is theorized to interact with specific kinases. For instance, it has been suggested as a potential substrate for the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase. In such a scenario, EGFR could potentially phosphorylate the hydroxyl group of the iodinated tyrosine residue. This interaction is of significant interest in research models aiming to understand the substrate specificity and catalytic mechanism of tyrosine kinases. The acetylation of the amino group might influence the binding affinity and kinetics of this interaction compared to the non-acetylated 3-iodo-L-tyrosine.

Conversely, its potential interaction with protein tyrosine phosphatases (PTPs) is also a subject of theoretical consideration. PTPs catalyze the dephosphorylation of phosphotyrosine residues. If N-Acetyl-3-iodo-L-tyrosine were to be phosphorylated by a kinase, it could then serve as a substrate for a PTP, such as PTP1B. nih.gov The study of such interactions in isolated enzymatic assays could provide insights into the regulation of signaling pathways where this compound might be present. The iodination of the tyrosine ring could sterically or electronically influence the binding and catalytic efficiency of both kinases and phosphatases.

Table 1: Theoretical Interactions with Kinases and Phosphatases

Enzyme ClassSpecific Enzyme (Example)Theoretical InteractionPotential Research Application
Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)Substrate for phosphorylationStudying substrate specificity and enzyme kinetics of EGFR.
Tyrosine PhosphataseProtein Tyrosine Phosphatase 1B (PTP1B)Substrate for dephosphorylation (if phosphorylated)Investigating the regulation of signaling pathways involving PTP1B.

Modulation of Gene Expression via Indirect Mechanisms in Cell Culture Models (excluding therapeutic effects)

In cell culture models, this compound could theoretically modulate gene expression through indirect mechanisms, stemming from its metabolic processing or its interaction with signaling pathways. While direct evidence for the iodinated form is limited, the effects of its parent compound, N-Acetyl-L-tyrosine (NAT), offer a plausible model for its potential actions.

NAT has been shown to induce a state of "mitohormesis," a biological response where low levels of stress stimulate protective mechanisms. nih.govembopress.org This process is initiated by a transient perturbation of mitochondrial function, leading to a small increase in reactive oxygen species (ROS). nih.govembopress.org These ROS molecules then act as signaling messengers, activating transcription factors such as Forkhead box O (FoxO) and Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov

The activation of the FoxO and Keap1 pathways leads to the enhanced expression of a suite of antioxidant enzyme genes. nih.govnih.gov This upregulation of the cellular antioxidant defense system is a key aspect of the cytoprotective effects observed with NAT. nih.govmedchemexpress.com It is conceivable that this compound could elicit a similar response in cell culture models. The presence of the iodine atom might influence the magnitude or specifics of this response.

For instance, the metabolism of the compound within the cell could lead to the generation of signaling molecules that indirectly affect gene transcription. The modulation of cholinergic gene expression has been observed with other signaling molecules, providing a precedent for how a compound like this compound could influence specific gene sets in neuronal cell cultures. nih.gov

Table 2: Theoretical Modulation of Gene Expression in Cell Culture Models

Theoretical MechanismKey Signaling PathwayPotential Downstream EffectResearch Model Application
Induction of MitohormesisReactive Oxygen Species (ROS) generationActivation of FoxO and Keap1 transcription factorsInvestigating cellular stress responses and antioxidant defense mechanisms.
Metabolic ByproductsIntracellular signaling cascadesAltered expression of metabolic or signaling-related genesStudying the impact of tyrosine derivatives on cellular metabolism and gene regulation.

Applications As a Research Probe and Building Block in Advanced Chemical Biology

Development of Selective Enzyme Inhibitors and Substrates for Mechanistic Studies

The structural similarity of N-Acetyl-3-iodo-L-tyrosine to natural tyrosine allows it to interact with enzymes that recognize tyrosine as a substrate or a binding partner. This mimicry is fundamental to its application in designing selective enzyme inhibitors and substrates for detailed mechanistic studies. chemimpex.com For instance, it can be used in studies of tyrosine kinases, which are critical regulators of cellular signaling pathways. The compound can act as a substrate for enzymes like epidermal growth factor receptor (EGFR), helping to probe kinase activity and its role in cell growth and differentiation. Its derivatives, such as 3-Iodo-L-tyrosine, are known to act as competitive inhibitors for enzymes like tyrosine hydroxylase by competing with the natural substrate, thereby modulating the synthesis of catecholamines. nih.govscbt.com

Design of Active Site Probes for Covalent and Non-Covalent Binding

The design of active site probes is crucial for understanding enzyme function and for drug development. N-Acetyl-3-iodo-L-tyrosine is well-suited for this purpose due to its capacity for both non-covalent and covalent interactions within an enzyme's active site.

Non-Covalent Binding : The core structure of the molecule, resembling N-acetyl-L-tyrosine, can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions within the active site of tyrosine-recognizing enzymes. frontiersin.org These interactions are critical for the initial binding and positioning of the probe.

Covalent Binding : The iodine atom on the aromatic ring can serve as a reactive handle. While not as reactive as other functional groups, it can participate in forming covalent bonds with proximal amino acid residues in an enzyme's active site under specific conditions. More commonly, the iodine atom is replaced with a radioisotope for radiolabeling or serves as a precursor for introducing other functionalities that can form stable covalent linkages. This approach is used to create "suicide inhibitors," which bind irreversibly to the enzyme, permanently inactivating it and allowing for detailed structural and functional analysis. youtube.comnih.gov

Utilization in High-Throughput Screening Assays for Novel Biochemical Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large chemical libraries for activity against specific biological targets. genome.gov N-Acetyl-3-iodo-L-tyrosine and similar derivatives can be incorporated into these libraries to identify new modulators of enzyme activity. nih.gov

Given the central role of tyrosine kinases in numerous diseases, HTS platforms are often employed to discover new inhibitors. nih.govelifesciences.org By including N-Acetyl-3-iodo-L-tyrosine in a screening library, researchers can probe the structure-activity relationships of the tyrosine binding pocket. The compound can serve as a foundational scaffold from which more potent and selective inhibitors can be developed. Biochemical assays used in HTS, such as those measuring enzyme activity, can effectively utilize such compounds to find new lead structures for drug development. chemimpex.com

Precursor for Synthesizing Complex Biomolecules for Research

One of the most significant applications of N-Acetyl-3-iodo-L-tyrosine is its role as a precursor for the synthesis of more intricate biomolecules. Its defined chemical structure allows for precise incorporation into larger molecules, enabling the creation of custom tools for biological research.

Building Block in the Synthesis of Iodinated Peptidomimetics and Oligonucleotides

The incorporation of non-canonical amino acids like N-Acetyl-3-iodo-L-tyrosine is a key strategy in generating peptidomimetics with enhanced properties. nih.gov The presence of the iodine atom can confer unique structural and functional characteristics to peptides.

Iodinated Peptidomimetics : The N-acetyl group makes this compound ready for use in standard peptide synthesis protocols. Incorporating it into a peptide sequence introduces an iodinated tyrosine residue. This modification can increase the peptide's biological stability by making it more resistant to proteolytic degradation. Furthermore, the bulky iodine atom can enforce specific conformations or enhance binding affinity to target proteins.

Modified Oligonucleotides : While less common, derivatives of iodinated amino acids can be used to synthesize modified oligonucleotides. These modifications can be used to probe DNA-protein interactions or to create oligonucleotides with novel therapeutic or diagnostic properties. The iodine atom can be a site for attaching other molecules or can be used in structural studies like X-ray crystallography. nih.gov

Role in the Construction of Molecular Imaging Probes for In Vitro or Ex Vivo Studies

The iodine atom in N-Acetyl-3-iodo-L-tyrosine makes it an excellent precursor for developing molecular imaging probes. grotlilab.net These probes are designed to visualize and quantify biological processes in living systems or tissue samples. nih.gov

The stable iodine-127 isotope can be replaced with a radioactive isotope, such as iodine-123, iodine-124, or iodine-125, through electrophilic substitution. This process creates radioiodinated compounds that can be used as tracers in imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For example, artificial amino acids like 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT) are used in nuclear medicine to visualize brain tumors. nih.gov N-Acetyl-3-iodo-L-tyrosine serves as a key starting material for creating such agents, which are valuable for in vitro autoradiography on tissue sections or for ex vivo analysis of biodistribution. nih.govresearchgate.net

Reference Standard and Internal Standard in Quantitative Analytical Research

In quantitative analytical chemistry, the use of well-characterized reference and internal standards is essential for achieving accurate and reproducible results. N-Acetyl-L-tyrosine, the non-iodinated parent compound, is used as a pharmaceutical secondary standard in analytical applications like High-Performance Liquid Chromatography (HPLC) and titrimetry. scientificlabs.ie

Building on this principle, N-Acetyl-3-iodo-L-tyrosine Monohydrate is suitable for use as a standard in specific analytical contexts:

Reference Standard : It can be used as a reference material to identify and quantify related iodinated compounds in complex mixtures. A Certificate of Analysis accompanying the standard ensures its purity and identity.

Internal Standard : In quantitative mass spectrometry or HPLC assays, an ideal internal standard is structurally similar to the analyte but has a different mass to be distinguishable. The defined mass difference between N-Acetyl-3-iodo-L-tyrosine and its non-iodinated counterparts (like N-Acetyl-L-tyrosine) makes it an excellent internal standard for quantifying these related analytes in biological samples. Its use helps to correct for variations in sample preparation and instrument response, leading to more precise measurements.

Interactive Data Table: Properties of N-Acetyl-3-iodo-L-tyrosine

PropertyValueSource
IUPAC Name (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid nih.gov
Molecular Formula C₁₁H₁₂INO₄ nih.gov
Molecular Weight 349.12 g/mol nih.gov
CAS Number 1023-47-8

Calibration Curve Generation for LC-MS/MS and GC-MS Quantification

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the generation of a reliable calibration curve is a critical step for determining the concentration of a substance in a sample. This compound is utilized as a standard for creating these curves in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

To construct a calibration curve, a series of solutions containing known concentrations of this compound are prepared. These standards are then analyzed by LC-MS/MS or GC-MS. The instrument's response, typically the peak area, is measured for each concentration. A graph is then plotted with the instrument response on the y-axis against the known concentration on the x-axis. The resulting linear relationship allows for the accurate determination of the concentration of N-Acetyl-3-iodo-L-tyrosine in unknown samples by comparing their instrument response to the calibration curve. The high purity and stability of commercially available this compound make it an excellent choice for a reference standard .

Illustrative Calibration Curve Data for a Halogenated Tyrosine Derivative

Concentration (ng/mL) Peak Area (Arbitrary Units)
1.0 15,000
5.0 75,000
10.0 150,000
25.0 375,000
50.0 750,000

Note: This data is for illustrative purposes and is based on the typical performance of LC-MS/MS analysis for similar compounds.

Isotopically Labeled Analogues as Internal Standards for Absolute Quantification

Absolute quantification in mass spectrometry provides the exact concentration of an analyte in a sample. This is most accurately achieved through the use of isotopically labeled internal standards scioninstruments.com. An isotopically labeled analogue of N-Acetyl-3-iodo-L-tyrosine, where one or more atoms (such as ¹³C, ¹⁵N, or ²H) are replaced with their heavy isotopes, serves as an ideal internal standard for the quantification of the unlabeled ("light") compound.

These stable isotope-labeled standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. A known amount of the isotopically labeled internal standard is added to the sample before analysis. During LC-MS/MS or GC-MS analysis, the labeled and unlabeled compounds co-elute. By comparing the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response scioninstruments.com.

The synthesis of isotopically labeled tyrosine and other amino acids is a well-established process, enabling the production of these crucial internal standards nih.govresearchgate.net. While specific studies detailing the use of isotopically labeled N-Acetyl-3-iodo-L-tyrosine as an internal standard are not prevalent in the reviewed literature, the principle is widely applied for the quantification of other modified amino acids nih.gov.

Examples of Isotopically Labeled Amino Acids Used as Internal Standards

Compound Isotopic Label Application
L-Tyrosine ¹³C₆ Quantitative Proteomics
L-Phenylalanine ¹³C₆, ¹⁵N Metabolomics
3-Chlorotyrosine ¹³C₆ Biomarker Quantification nih.gov

Future Directions and Advanced Research Frontiers

Computational Chemistry and Artificial Intelligence in Predicting Interactions

The convergence of computational chemistry and artificial intelligence is providing unprecedented tools to predict and understand the behavior of molecules like N-Acetyl-3-iodo-L-tyrosine monohydrate at an atomic level.

Machine Learning for Predicting Binding Affinities and Reaction Pathways

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical and biological research. For N-Acetyl-3-iodo-L-tyrosine, these technologies offer the potential to accelerate discovery by predicting how it interacts with biological targets. As an iodinated amino acid derivative, it can be classified as a non-canonical amino acid (NCAA). Recent studies have demonstrated the successful application of ML models to quantify the binding affinity of epitopes containing NCAAs to major histocompatibility complexes (MHC-I), a critical factor in immunology research. acs.org Such models, which can achieve robust predictive capabilities, could be adapted to forecast the binding of N-Acetyl-3-iodo-L-tyrosine to various proteins, such as enzymes or receptors, saving significant time and resources in experimental screening. acs.org

Furthermore, ML algorithms are being developed to predict the binding affinities of compounds to thyroid hormone receptors (TRs). medchemexpress.com Given that iodinated tyrosine derivatives are the building blocks of thyroid hormones, these quantitative structure-activity relationship (QSAR) models could be invaluable for assessing the potential interactions of N-Acetyl-3-iodo-L-tyrosine with components of the thyroid system, guiding further experimental investigation. medchemexpress.com The predictive power of these models relies on large datasets and sophisticated algorithms to identify which molecular features are critical for binding.

Model TypeApplication AreaPredicted ParameterRelevance to N-Acetyl-3-iodo-L-tyrosine
Machine Learning RegressorPeptide ImmunogenicityBinding Affinity to MHC-IPredicting interactions with immune system proteins. acs.org
QSAR ModelEndocrinologyBinding Affinity to TRα / TRβAssessing potential interactions with thyroid hormone receptors. medchemexpress.com
Predictive AlgorithmReaction ChemistryReaction Pathways & YieldsOptimizing synthesis by predicting outcomes of different chemical routes.

This table illustrates potential applications of machine learning models relevant to the study of N-Acetyl-3-iodo-L-tyrosine.

Quantum Chemical Calculations for Understanding Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For this compound, these methods can elucidate the impact of the iodine atom and the acetyl group on the tyrosine scaffold. DFT studies on L-tyrosine have been used to calculate a range of molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule and its reactivity. researchgate.netnih.gov

Specific DFT-based molecular modeling has been performed to verify the mechanism of tyrosine iodination. oatext.comoatext.com These studies analyze how hypoiodous acid (HOI) interacts with the tyrosine ring, leading to the formation of mono- and di-iodinated products. oatext.comoatext.com Such calculations can determine transition states and reaction energetics, providing a detailed map of the iodination process. The introduction of the heavy iodine atom significantly influences the molecule's electronic properties, including its polarizability and ability to form halogen bonds—a type of non-covalent interaction that can be critical for molecular recognition and self-assembly. acs.orgnih.gov Quantum chemical methods are essential for precisely quantifying these effects and understanding how this compound will behave in different chemical and biological environments. nih.govresearchgate.net

Novel Synthetic Methodologies for Enhanced Scalability and Sustainability in Research Production

The production of specialized chemical compounds for research is undergoing a paradigm shift, with a strong emphasis on efficiency, safety, and environmental responsibility.

Green Chemistry Approaches for Iodination and Acetylation Reactions

Traditional methods for iodination and acetylation can involve harsh reagents and generate significant waste. Green chemistry principles offer a more sustainable path for the synthesis of N-Acetyl-3-iodo-L-tyrosine. For the iodination step, recent research has focused on avoiding toxic reagents and acidic conditions. One promising approach is the use of solid iodine with a silver salt, such as AgNO₃, under solvent-free mechanical grinding conditions. acs.org This method has proven effective for the C5 iodination of other aromatic systems like pyrimidines, offering high yields and short reaction times. acs.org Another green strategy employs hypervalent iodine reagents, which can achieve selective iodination without the need for metal-containing oxidants. thermofisher.com

Reaction StepTraditional MethodGreen Chemistry AlternativeAdvantages
Iodination Strong acids, oxidative agentsSolid I₂/AgNO₃ (solvent-free grinding); Hypervalent iodine reagentsReduced toxic waste, milder conditions, high yields. acs.orgthermofisher.com
Acetylation Excess reagents, harsh conditionspH-controlled reaction with acetic anhydride (B1165640), reactant recyclingHigher optical purity, lower energy use, reduced production cost. google.comd-nb.info

This table compares traditional and green chemistry approaches for the synthesis of N-Acetyl-3-iodo-L-tyrosine.

Flow Chemistry and Continuous Manufacturing for Research Compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of research compounds like N-Acetyl-3-iodo-L-tyrosine. This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or use potentially hazardous reagents. researchgate.net

Exploration in Materials Science for Research Applications

The unique chemical structure of N-Acetyl-3-iodo-L-tyrosine, particularly the presence of the bulky, electron-dense iodine atom, makes it an intriguing building block for the development of advanced functional materials.

The incorporation of iodinated tyrosine into polymers is a key area of research. For instance, tyrosine-derived polycarbonates have been modified by incorporating iodinated tyrosine units. nih.govnih.gov The primary benefit is that the iodine atoms make the resulting polymer radiopaque, meaning it is visible in X-rays. nih.govnih.gov This is a critical property for developing materials for medical devices, such as biodegradable stents or orthopedic implants, allowing them to be monitored non-invasively after implantation. Beyond radiopacity, studies have shown that the presence of polymer-bound iodine can influence biological interactions, increasing the adsorption of proteins like fibronectin and affecting the morphology and behavior of cells on the material's surface. nih.govnih.gov

Furthermore, iodination is being explored as a tool to engineer the self-assembly of amino acid and peptide-based nanomaterials. d-nb.infonih.govresearchgate.net The iodine atom can participate in halogen bonding, a directional interaction that can drive molecules to organize into ordered structures like amyloid fibrils. acs.orgnih.gov Research on custom peptides has shown that introducing an iodinated residue can enhance fibrillogenic behavior, demonstrating the key role of iodine in promoting the intermolecular interactions that guide self-assembly. nih.gov This opens the possibility of using this compound as a component to design novel, self-assembling biomaterials with tailored structures and functions for applications in drug delivery, tissue engineering, and biosensing. d-nb.infonih.gov

Integration with Multi-Omics Technologies for Systems-Level Biochemical Understanding

Modern biological research relies heavily on "multi-omics" approaches (e.g., proteomics, metabolomics) to understand complex biological systems holistically. This compound can serve as a valuable tool in these fields, helping to identify new molecular interactions and clarify regulatory pathways.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. The parent compound, N-acetyl-L-tyrosine, has been identified as an endogenous metabolite involved in cellular stress responses. nih.govnih.govnih.gov this compound can be used as a chemical standard in advanced mass spectrometry-based metabolomics workflows to search for and validate the presence of naturally occurring iodinated metabolites. nih.gov

In proteomics, the study of proteins and their functions, this compound can be used as a probe to investigate enzyme-substrate interactions. For example, research has shown that iodination of tyrosine within a peptide can significantly alter its susceptibility to enzymatic cleavage by matrix metalloproteinases (MMPs). nih.gov This finding suggests that N-Acetyl-3-iodo-L-tyrosine could be used to study the specificity of proteases, kinases, and other enzymes that interact with tyrosine residues. Furthermore, the incorporation of its close relative, 3-iodo-L-tyrosine, into proteins has been established as a method for protein structure determination, highlighting the utility of iodinated amino acids in proteomics research. nih.gov

Table 2: Applications in Multi-Omics Research

Omics FieldSpecific Application of this compoundResearch Goal
Metabolomics Use as an analytical standard in LC-MS workflows.To identify and quantify novel iodinated metabolites in biological systems. nih.gov
Proteomics Use as a substrate or inhibitor in enzyme activity assays.To probe the specificity of enzymes that modify tyrosine residues (e.g., proteases, kinases). nih.gov
Structural Biology As a potential precursor for incorporation into proteins.To facilitate protein structure determination through anomalous dispersion methods. nih.gov

Building on its application in proteomics and metabolomics, this compound can be employed as a chemical probe to dissect complex cellular signaling and regulatory networks. Studies have shown that its non-iodinated counterpart, N-acetyl-L-tyrosine, acts as an intrinsic factor that triggers mitohormesis—a protective stress response—by activating the FoxO and Keap1 signaling pathways. nih.govmedchemexpress.com

By introducing the iodinated analog into model systems (e.g., cell cultures or organisms like Drosophila), researchers can investigate how the addition of the iodine atom affects these pathways. nih.gov The iodine atom acts as a structural modification that can either enhance, inhibit, or alter the compound's interaction with protein targets within the network. Comparing the biological effects of the iodinated versus the non-iodinated form can reveal critical structure-activity relationships and help identify the specific proteins or receptors that mediate the observed biological response. This approach, using precisely modified amino acid analogs, is a powerful strategy for untangling the intricate web of interactions that govern cellular function. The use of a related iodinated amino acid analog, 3-[(123)I]Iodo-alpha-methyl-L-tyrosine, for imaging metabolic activity in vivo further establishes the principle of using such compounds to probe biological processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for N-Acetyl-3-iodo-L-tyrosine Monohydrate, and how is purity assessed?

  • Synthesis : The compound is typically derived from iodination of N-Acetyl-L-tyrosine. A common approach involves electrophilic substitution using iodine and oxidizing agents (e.g., iodine monochloride) in acidic conditions. Reagents like benzoylisothiocyanate (as in ) may be used for protecting groups during modification.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity analysis. USP standards for N-Acetyltyrosine (98.5–101.0% purity) provide a benchmark, with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • FT-IR : Identifies functional groups (e.g., acetyl C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹). Compare with computational spectra for glucose/fructose monohydrates to confirm hydration .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, iodine-induced deshielding). Use deuterated solvents (D₂O or DMSO-d₆) to resolve exchangeable protons .
  • X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the monohydrate form, as demonstrated for dibromo-tyrosine derivatives .

Q. What are the critical handling and storage protocols for this compound?

  • Storage : Store at 0–4°C in airtight, light-protected containers. Avoid exposure to moisture to prevent hydrate decomposition .
  • Safety : Use PPE (gloves, goggles) due to eye irritation risks. Follow lab safety protocols (e.g., no food in labs, emergency eyewash access) per institutional guidelines .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis conditions?

  • Response Surface Methodology (RSM) : Vary parameters like reaction time, temperature, and iodine stoichiometry to maximize yield. For example, a Central Composite Design (CCD) can model interactions between variables, as seen in powder blend optimization studies .
  • Critical Factors : Prioritize iodine concentration (excess may lead byproducts) and pH control (acidic conditions favor electrophilic substitution). Monitor via inline FT-IR for real-time reaction tracking .

Q. How to resolve contradictions in reported bioactivity data for iodinated tyrosine derivatives?

  • Source Analysis : Discrepancies may arise from impurities (e.g., unreacted tyrosine) or hydration state variations. Use USP-certified reference materials for calibration .
  • Method Standardization : Replicate assays under controlled conditions (pH, temperature, enzyme concentration). For enzyme inhibition studies, compare IC₅₀ values across multiple assays (e.g., tyrosinase activity in ) .

Q. What strategies study enzyme interactions with this compound?

  • Kinetic Assays : Use radiolabeled ¹⁴C-tyrosine derivatives (as in ) to track incorporation into enzymatic products (e.g., L-DOPA). Compare reaction rates with non-iodinated controls to assess steric/electronic effects of iodine .
  • Molecular Docking : Model iodine’s impact on substrate binding in tyrosine kinases or oxidases. Validate with mutagenesis studies targeting active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.